molecular formula C10H12O2S B11941168 (But-3-ene-2-sulfonyl)benzene CAS No. 54897-36-8

(But-3-ene-2-sulfonyl)benzene

Cat. No.: B11941168
CAS No.: 54897-36-8
M. Wt: 196.27 g/mol
InChI Key: NQSMHCACYCRLNI-UHFFFAOYSA-N
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Description

(But-3-ene-2-sulfonyl)benzene is an organic compound characterized by the presence of a benzene ring substituted with a but-3-ene-2-sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (But-3-ene-2-sulfonyl)benzene typically involves the reaction of an arylsulfinate with an allylic carbonate under specific conditions. For instance, a general procedure involves the use of tris(p-methoxyphenyl)phosphine and [Bu4N][Fe(CO)3(NO)] as catalysts in a solvent mixture of DMF and 2-methoxyethanol. The reaction is carried out at 80°C until full conversion of the allylic carbonate is achieved .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

(But-3-ene-2-sulfonyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing Agents: Such as hydrogen peroxide and peracids for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Nucleophiles: Such as amines and thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield various substituted benzene derivatives, while oxidation and reduction can produce sulfoxides and sulfones, respectively .

Scientific Research Applications

(But-3-ene-2-sulfonyl)benzene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of (But-3-ene-2-sulfonyl)benzene involves its reactivity towards electrophiles and nucleophiles. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the benzene ring and the allylic position. This reactivity is crucial for its participation in various chemical reactions, including electrophilic aromatic substitution and nucleophilic substitution .

Comparison with Similar Compounds

Similar Compounds

  • (3-Methyl-but-2-ene-1-sulfonyl)benzene
  • (2-Methyl-but-3-ene-2-sulfonyl)benzene
  • 1-Fluoro-4-(2-methyl-but-3-ene-2-sulfonyl)-benzene

Uniqueness

(But-3-ene-2-sulfonyl)benzene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds. The presence of the but-3-ene-2-sulfonyl group allows for unique interactions and reactions that are not observed in other sulfonyl-substituted benzenes .

Properties

IUPAC Name

but-3-en-2-ylsulfonylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2S/c1-3-9(2)13(11,12)10-7-5-4-6-8-10/h3-9H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQSMHCACYCRLNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=C)S(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60501346
Record name (But-3-ene-2-sulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60501346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54897-36-8
Record name (But-3-ene-2-sulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60501346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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